

Application Notes and Protocols: Intranasal Delivery of Avizafone

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Compound of Interest

Compound Name: Avizafone

Cat. No.: B1665846

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Introduction

Avizafone is a water-soluble lysine prodrug of diazepam, a benzodiazepine with potent anxiolytic, anticonvulsant, and sedative properties.[1][2] The inherent low aqueous solubility of diazepam poses a significant challenge for developing aqueous intranasal formulations, which are desirable for rapid systemic drug delivery.[3][4][5][6][7][8] Intranasal administration offers a non-invasive route that can bypass first-pass metabolism, leading to rapid drug absorption and onset of action, which is particularly advantageous in acute medical situations like seizure emergencies.[1][3][4][6][7]

The formulation strategy for intranasal **avizafone** involves the co-administration of the hydrophilic prodrug with a converting enzyme.[1][4] This approach is designed to rapidly convert **avizafone** to diazepam in situ within the nasal cavity.[3][9] This enzymatic conversion generates a supersaturated solution of diazepam, which enhances its permeation across the nasal mucosa.[3][5] Studies have shown that this method can lead to rapid and complete absorption of diazepam, potentially offering a therapeutic alternative to intravenous diazepam or intramuscular midazolam for the management of seizure emergencies.[1][4]

Data Presentation

The following tables summarize key pharmacokinetic data from a preclinical study in rats, comparing different doses of intranasally administered **avizafone** (co-administered with a

converting enzyme, aminopeptidase B) to intravenous diazepam.[1]

Table 1: Pharmacokinetic Parameters of Diazepam in Plasma Following Intranasal **Avizafone** Administration in Rats.[1]

| Dose of Avizafone (Diazepam Equivalent, mg/kg) | Cmax (ng/mL) | Tmax (minutes) | Bioavailability (%) |
|--|--------------|----------------|---------------------|
| 0.500 | 71.5 ± 9.3 | 5 | 77.8 ± 6.0 |
| 1.00 | 388 ± 31 | 8 | 112 ± 10 |
| 1.50 | 355 ± 187 | 5 | 114 ± 7 |

Data presented as mean ± standard deviation.

Table 2: Estimated First-Order Absorption Rate Constants.[1]

| Analyte | First-Order Absorption Rate Constant (k_a , min^{-1}) |
|--------------|---|
| Diazepam | 0.0689 ± 0.0080 |
| Intermediate | 0.122 ± 0.022 |

Data derived from a physiologically based pharmacokinetic model.

Experimental Protocols

Protocol for In Vitro Permeability Studies

This protocol is based on studies using Madin-Darby canine kidney II-wild type (MDCKII-wt) monolayers as a model of the nasal epithelium.[3][6][7]

Objective: To assess the in vitro permeability of diazepam generated from an **avizafone**-protease formulation.

Materials:

- **Avizafone**
- *Aspergillus oryzae* (A.O.) protease
- MDCKII-wt cell monolayers grown on Transwell inserts
- Hanks' Balanced Salt Solution (HBSS)
- Lucifer yellow
- High-performance liquid chromatography (HPLC) system

Methodology:

- Culture MDCKII-wt cells on Transwell inserts until a confluent monolayer is formed.
- Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and performing a lucifer yellow permeability assay.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Prepare the **avizafone**-protease solution in HBSS at the desired concentrations.
- Add the **avizafone**-protease solution to the apical side of the Transwell inserts.
- Collect samples from the basolateral side at predetermined time intervals.
- Analyze the concentration of diazepam and **avizafone** in the basolateral samples using a validated HPLC method.[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Calculate the flux of diazepam across the cell monolayer.

Protocol for In Vivo Pharmacokinetic Studies in Rats

This protocol is based on a study evaluating the plasma and brain concentrations of diazepam following intranasal administration of **avizafone** in rats.[\[1\]](#)

Objective: To determine the pharmacokinetic profile of diazepam after intranasal administration of an **avizafone**-enzyme formulation.

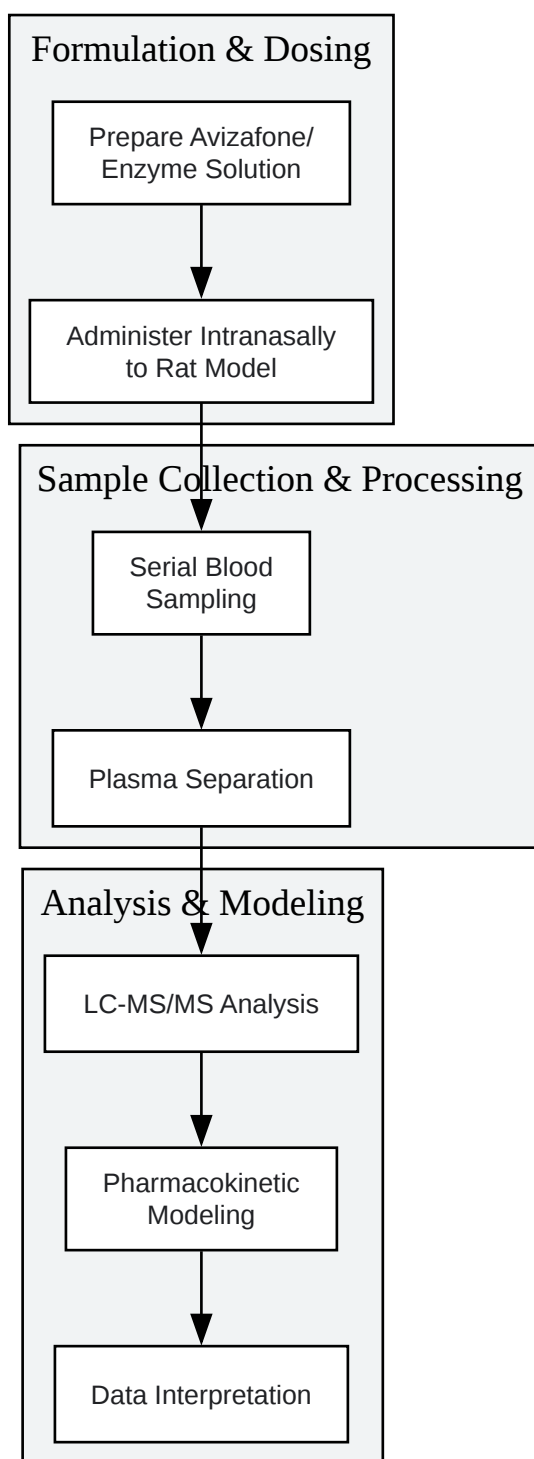
Materials:

- **Avizafone**
- Human aminopeptidase B (APB)
- Male Sprague-Dawley rats
- Intranasal administration device (e.g., micropipette)
- Blood collection supplies (e.g., catheters, syringes, EDTA tubes)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

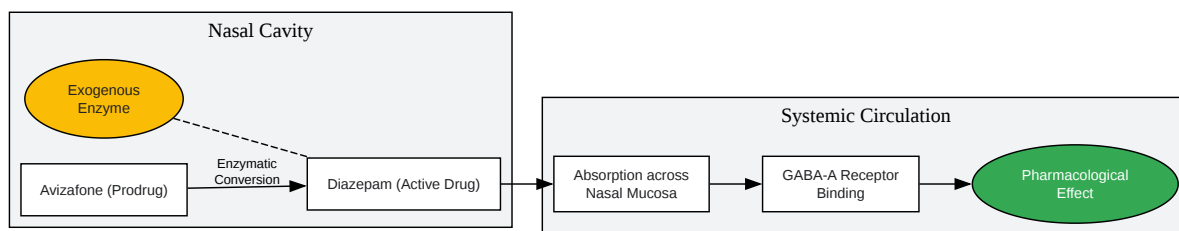
- House the rats in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.
- Surgically implant catheters for blood sampling prior to the study.
- Prepare the intranasal formulation by mixing **avizafone** and APB immediately before administration.^[1]
- Administer a single intranasal dose of the **avizafone**/APB formulation to the rats. A typical administration volume is 30 µl, delivered as 15 µl into each nostril.^[1]
- Collect serial blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 120, and 240 minutes) post-administration.
- Process the blood samples to obtain plasma and store them at -80°C until analysis.
- Analyze the plasma concentrations of diazepam and its metabolites using a validated LC-MS/MS method.
- Perform pharmacokinetic analysis using appropriate software to determine parameters such as C_{max}, T_{max}, and bioavailability.

Visualizations



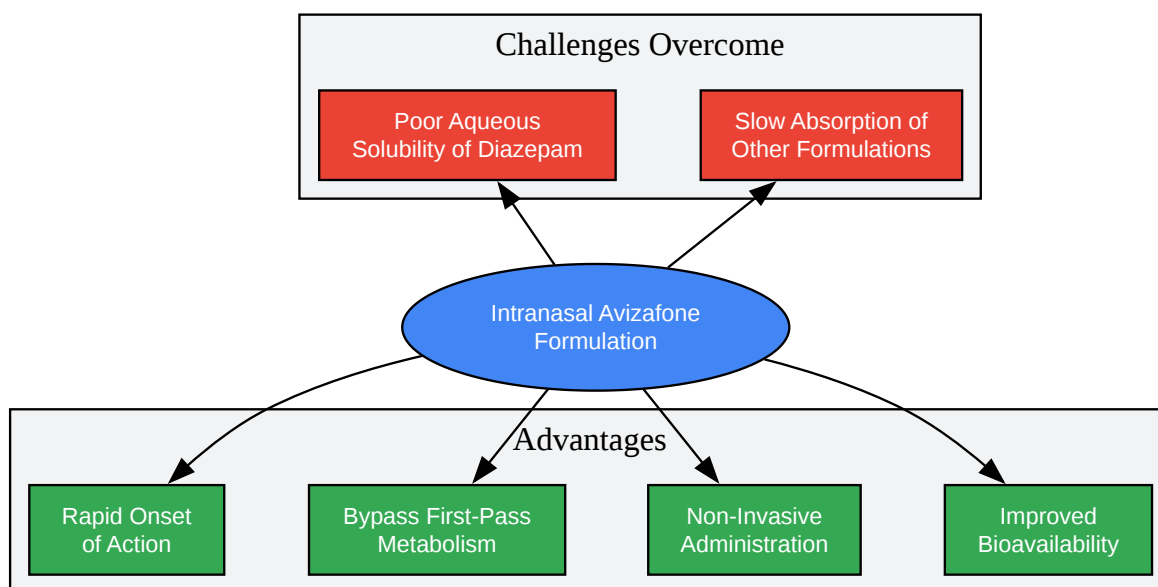
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Caption: Experimental workflow for in vivo pharmacokinetic studies.



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Caption: Prodrug conversion and mechanism of action.



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Caption: Rationale for intranasal **avizafone** formulation.

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